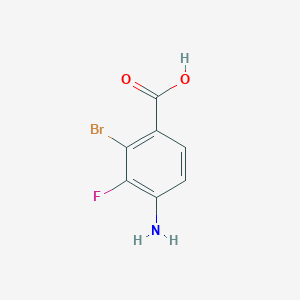

4-Amino-2-bromo-3-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-bromo-3-fluorobenzoic acid is a compound used in the synthesis of various chemical intermediates . Its molecular formula is C7H5BrFNO2 .

Synthesis Analysis

The synthesis of 4-Amino-2-bromo-3-fluorobenzoic acid involves several steps. One method involves the use of 2-Bromo-4-fluorobenzoic acid as a starting material, which is then subjected to amination to yield the desired product . The synthesis process can be optimized to achieve a high yield of the product .Molecular Structure Analysis

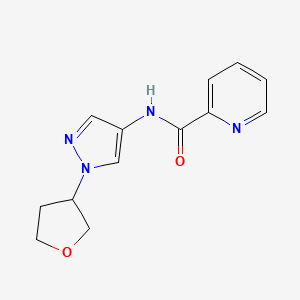

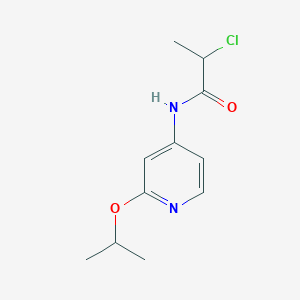

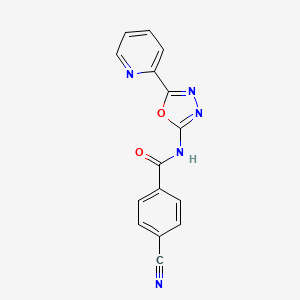

The molecular structure of 4-Amino-2-bromo-3-fluorobenzoic acid consists of a benzene ring substituted with amino, bromo, and fluoro groups at the 4th, 2nd, and 3rd positions respectively . The molecular weight of the compound is 155.13 g/mol .Chemical Reactions Analysis

4-Amino-2-bromo-3-fluorobenzoic acid can participate in various chemical reactions. For instance, it can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .Physical And Chemical Properties Analysis

4-Amino-2-bromo-3-fluorobenzoic acid is a solid compound that appears as a white to slightly pale reddish-yellow crystal or powder . It has a molecular weight of 234.02 g/mol .Scientific Research Applications

Pharmaceutical Intermediate

4-Amino-2-bromo-3-fluorobenzoic acid: is primarily used as an intermediate in pharmaceutical synthesis . It plays a crucial role in the production of various drugs by acting as a building block in chemical reactions that lead to the final medicinal product.

Organic Synthesis

This compound serves as an intermediate in organic synthesis processes . It is involved in laboratory research and development, as well as in large-scale chemical production, where it contributes to the synthesis of complex organic molecules.

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be an important pharmaceutical and organic intermediate ingredient .

Mode of Action

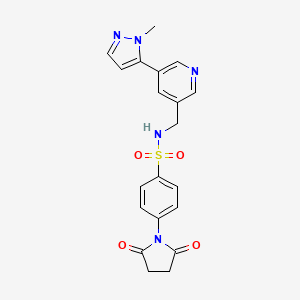

The compound’s mode of action involves a series of chemical reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It also participates in the synthesis of avibactam sodium, a non-beta-lactam β-lactamase inhibitor .

Pharmacokinetics

Its use in the synthesis of avibactam sodium suggests that it may have good bioavailability .

Result of Action

Its role as an intermediate in the synthesis of avibactam sodium suggests that it contributes to the inhibition of β-lactamase, an enzyme responsible for antibiotic resistance .

properties

IUPAC Name |

4-amino-2-bromo-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHESDCFUAUDFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-bromo-3-fluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-methyl-N-[2-methyl-3-(methylamino)propyl]pyridine-3-sulfonamide hydrochloride](/img/structure/B3011108.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B3011109.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)

![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)